molecular formula C7H5N3OS B2705762 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol CAS No. 1334147-08-8

3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol

Cat. No. B2705762
CAS RN: 1334147-08-8
M. Wt: 179.2
InChI Key: IRSOKBPWRNAWAX-UHFFFAOYSA-N
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Description

“3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol” is a compound that contains a pyridin-2-yl group, an oxadiazole ring, and a thiol group. The pyridin-2-yl group is a common structure in many biologically active compounds . The oxadiazole ring is a heterocyclic compound containing an oxygen atom and two nitrogen atoms, and it is often found in various pharmaceuticals. The thiol group (-SH) is similar to an alcohol group but contains a sulfur atom instead of an oxygen atom.


Molecular Structure Analysis

The molecular structure of “3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol” would likely be planar due to the conjugated system of the oxadiazole ring and the pyridine ring . The presence of the thiol group could introduce some steric hindrance and affect the overall geometry of the molecule.


Chemical Reactions Analysis

The chemical reactions of “3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol” would likely involve the thiol group or the nitrogen atoms in the oxadiazole ring . The thiol group can undergo oxidation reactions to form disulfides, and the nitrogen atoms can act as nucleophiles in various reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol” would be influenced by its molecular structure. The presence of the polar oxadiazole ring and the thiol group could make the compound soluble in polar solvents .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol, focusing on six unique applications:

Antimicrobial Agents

3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol: has shown significant potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antimicrobial activity .

Anticancer Research

In the field of oncology, 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol has been investigated for its anticancer properties. It can induce apoptosis in cancer cells by interfering with cellular signaling pathways. Studies have shown that it can inhibit the growth of several cancer cell lines, making it a promising candidate for the development of new anticancer drugs .

Anti-inflammatory Applications

This compound has also been explored for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antioxidant Activity

3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol: exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly valuable in the development of treatments for diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases .

Coordination Chemistry

In coordination chemistry, 3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol serves as a versatile ligand. Its ability to form stable complexes with various metal ions makes it useful in the synthesis of new coordination compounds. These complexes have potential applications in catalysis, material science, and as models for biological systems .

Mechanism of Action

The mechanism of action of “3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol” would depend on its intended use. For example, if it’s used as a pharmaceutical, it might interact with biological targets through the pyridine ring, the oxadiazole ring, or the thiol group .

Safety and Hazards

The safety and hazards of “3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol” would depend on its physical and chemical properties. Compounds containing a thiol group can have a strong odor and can be irritating to the skin and eyes .

properties

IUPAC Name

3-pyridin-2-yl-2H-1,2,4-oxadiazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3OS/c12-7-9-6(10-11-7)5-3-1-2-4-8-5/h1-4H,(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSOKBPWRNAWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=S)ON2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-2-yl)-1,2,4-oxadiazole-5-thiol

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